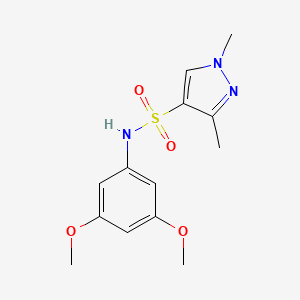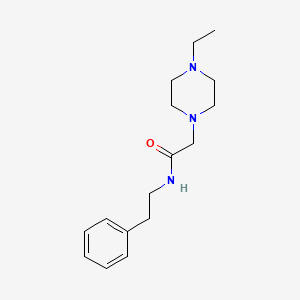![molecular formula C22H23N3O B5341570 1-[4-phenyl-1-(5-quinoxalinylmethyl)-4-piperidinyl]ethanone](/img/structure/B5341570.png)
1-[4-phenyl-1-(5-quinoxalinylmethyl)-4-piperidinyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-phenyl-1-(5-quinoxalinylmethyl)-4-piperidinyl]ethanone, also known as QNX-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QNX-1 is a piperidine derivative that was first synthesized in 1992 by the research group of Dr. D. E. Nichols at Purdue University. Since then, QNX-1 has been studied extensively for its pharmacological properties and its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of 1-[4-phenyl-1-(5-quinoxalinylmethyl)-4-piperidinyl]ethanone is not fully understood, but it is believed to act on several molecular targets in the body. This compound has been shown to bind to the sigma-1 receptor, a protein that is involved in several physiological processes including calcium signaling and neurotransmitter release. This compound has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and depend on several factors, including dose, route of administration, and duration of treatment. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and has been shown to improve cognitive function and memory in several studies. This compound has also been shown to have anticancer effects in vitro and in vivo, and has been shown to inhibit the growth of several types of cancer cells. In addition, this compound has been shown to have antiviral effects against several viruses, including HIV and hepatitis C.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-phenyl-1-(5-quinoxalinylmethyl)-4-piperidinyl]ethanone has several advantages for use in laboratory experiments, including its high purity and stability, and its ability to cross the blood-brain barrier. However, there are also several limitations to using this compound in laboratory experiments. One limitation is its relatively high cost, which may limit its use in large-scale experiments. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[4-phenyl-1-(5-quinoxalinylmethyl)-4-piperidinyl]ethanone. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the identification of the molecular targets of this compound and the elucidation of its mechanism of action. In addition, further studies are needed to determine the safety and efficacy of this compound in humans, and to explore its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 1-[4-phenyl-1-(5-quinoxalinylmethyl)-4-piperidinyl]ethanone involves the reaction of 4-phenyl-4-piperidinone with 5-bromo-2-methylquinoxaline in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been optimized over the years to improve yield and purity, and several variations of the synthesis method have been reported in the literature.
Applications De Recherche Scientifique
1-[4-phenyl-1-(5-quinoxalinylmethyl)-4-piperidinyl]ethanone has been studied for its potential therapeutic applications in several areas, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to have neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer. In infectious diseases, this compound has been shown to have antiviral properties and has been studied as a potential treatment for viral infections such as HIV and hepatitis C.
Propriétés
IUPAC Name |
1-[4-phenyl-1-(quinoxalin-5-ylmethyl)piperidin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-17(26)22(19-7-3-2-4-8-19)10-14-25(15-11-22)16-18-6-5-9-20-21(18)24-13-12-23-20/h2-9,12-13H,10-11,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLMHEGGUNZMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCN(CC1)CC2=C3C(=CC=C2)N=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methoxy-6-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5341495.png)
![dimethyl 5-{[ethoxy(oxo)acetyl]amino}isophthalate](/img/structure/B5341505.png)
![5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5341508.png)

![N-(3-fluorophenyl)-1-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-3-piperidinamine](/img/structure/B5341528.png)
![6-(methoxymethyl)-1-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5341529.png)
![ethyl {[4-isopropyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5341537.png)
![N-(2-(5-methyl-2-furyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5341538.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5341540.png)
![2-[4-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5341557.png)
![{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5341559.png)
![N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]alanine](/img/structure/B5341567.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5341587.png)